N-Methyl-L-methionine

Description

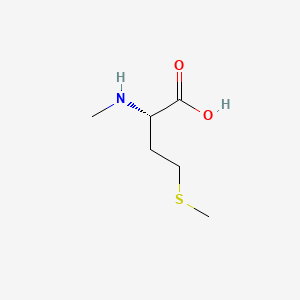

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXAFCHJCYILRU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195326 | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42537-72-4 | |

| Record name | N-Methyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-L-methionine basic properties

An In-Depth Technical Guide to N-Methyl-L-methionine: Core Properties and Applications

Introduction

N-Methyl-L-methionine (NMLM) is a derivative of the essential sulfur-containing amino acid, L-methionine. It is structurally distinguished by the presence of a methyl group on the alpha-amino nitrogen. This modification, while seemingly minor, imparts significant changes to the molecule's chemical behavior and has established N-Methyl-L-methionine as a valuable building block in medicinal chemistry and drug development.[1][2] N-methylation is a key strategy for modulating the pharmacological properties of peptides, and NMLM is frequently incorporated to enhance metabolic stability, improve membrane permeability, and fine-tune conformational characteristics.[3] This guide provides a comprehensive overview of the core physicochemical properties, biological context, synthesis, and key applications of N-Methyl-L-methionine for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of N-Methyl-L-methionine's fundamental properties is critical for its effective application in experimental design and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Core Data Summary

The key quantitative and qualitative properties of N-Methyl-L-methionine are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | [1] |

| CAS Number | 42537-72-4 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂S | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| Appearance | White powder (for related protected forms) | [4] |

| Storage | Store at 0-8°C for protected derivatives | [4] |

Chemical Structure and Identifiers

The structure of N-Methyl-L-methionine is foundational to its function. The methylation of the primary amine of L-methionine to a secondary amine alters its hydrogen bonding capacity and steric profile.

Diagram: Chemical Structure of N-Methyl-L-methionine

Caption: 2D representation of N-Methyl-L-methionine.

For computational and database referencing, the following identifiers are used:

-

SMILES: CSCCO)NC[1]

-

InChI: InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1[1]

-

InChIKey: YAXAFCHJCYILRU-YFKPBYRVSA-N[1]

Biological Context and Significance

While L-methionine is an essential proteinogenic amino acid, N-Methyl-L-methionine is not naturally incorporated into proteins during translation.[5][6] Its significance arises from its use as a synthetic tool to create modified peptides with enhanced therapeutic potential.

The Role of N-Methylation in Peptides

The introduction of an N-methyl group into a peptide backbone has profound consequences for its biological activity and pharmacokinetic profile.

-

Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, which typically cleave the amide bonds of peptides. This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide drug.[3]

-

Conformational Constraint: The methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

-

Improved Permeability: By replacing an amide proton (a hydrogen bond donor) with a methyl group, the overall hydrogen bonding capacity of the peptide is reduced. This can increase its lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.[3]

Relationship to Methionine Metabolism

L-methionine is central to cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM).[5][7] SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, and proteins.[7][8] N-Methyl-L-methionine itself is not a direct intermediate in this primary metabolic pathway. Instead, it is considered a derivative of methionine, belonging to the class of organic compounds known as methionine and derivatives.[6] While it has been identified in human blood, it is generally considered part of the human exposome—originating from external sources rather than endogenous metabolism.[6]

Diagram: Simplified Methionine Metabolism Context

Caption: NMLM's role as a synthetic tool vs. L-methionine's central metabolic role.

Synthesis and Applications

N-Methyl-L-methionine is primarily utilized in its protected form, such as Fmoc-N-methyl-L-methionine, for applications in peptide chemistry.[4]

Synthetic Approaches

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization.[9] Common methods include:

-

Reductive Amination: A traditional method involving the reaction of the amino acid with formaldehyde, followed by reduction. However, this approach can lead to the formation of N,N-dimethylated byproducts and may require harsh conditions.[9]

-

Via 5-Oxazolidinones: A more controlled approach involves the formation of a 5-oxazolidinone intermediate from the amino acid, which can then be methylated. This method offers a unified strategy for synthesizing N-methyl derivatives of many common amino acids.[10]

-

Sulfonamide Method: This involves protecting the amino group as a sulfonamide (e.g., o-nitrobenzenesulfonyl), followed by methylation and subsequent deprotection. This method is efficient and widely used in solid-phase synthesis.[9]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of N-Methyl-L-methionine is as a specialized building block in SPPS.[4] Its Fmoc-protected version, Fmoc-N-methyl-L-Met-OH, is used to introduce N-methylated methionine residues at specific positions within a peptide sequence.[4] This allows for the precise engineering of peptides with tailored pharmacological properties for drug discovery efforts, particularly in developing therapeutics targeting various diseases.[4]

Experimental Protocols and Methodologies

The following sections provide illustrative protocols relevant to the handling and analysis of N-Methyl-L-methionine and related compounds.

Protocol: Conceptual Workflow for N-Methylation

This protocol outlines a generalized reductive amination approach for the N-methylation of an amino acid, illustrating the chemical logic.

Diagram: N-Methylation Experimental Workflow

Caption: A generalized workflow for reductive amination of an amino acid.

Step-by-Step Methodology:

-

Dissolution: The starting L-amino acid is dissolved in an aqueous alkaline solution (e.g., 1M NaOH).

-

Causality: The alkaline environment deprotonates the carboxylic acid and amino groups, increasing solubility and ensuring the amino group is a free nucleophile.

-

-

Imine Formation: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while stirring, typically at a reduced temperature (e.g., 0-5°C).

-

Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of formaldehyde, which, after dehydration, forms a transient Schiff base (imine) intermediate.

-

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added slowly in portions. The reaction is monitored for completion (e.g., by TLC).

-

Causality: The hydride from the reducing agent selectively reduces the imine C=N double bond to a C-N single bond, forming the stable N-methyl secondary amine. Portion-wise addition controls the exothermic reaction.

-

-

Quenching and Precipitation: The reaction is carefully quenched by acidification with a strong acid like HCl. The pH is adjusted to the isoelectric point of the N-methylated amino acid.

-

Causality: Acidification neutralizes the excess reducing agent and base. Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product, causing it to precipitate.

-

-

Purification: The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Causality: Recrystallization removes unreacted starting materials and inorganic salts, yielding the pure N-methylated amino acid product.

-

Protocol: HPLC Analysis of Methionine and Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids in various matrices.[11][12]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte (e.g., N-Methyl-L-methionine) in a suitable solvent (e.g., ultrapure water or a dilute acid). Create a series of calibration standards by serial dilution.

-

Trustworthiness: Accurate standard preparation is crucial for quantitative analysis.

-

-

Derivatization (Pre-column): Mix the sample/standard with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in a borate buffer. Allow the reaction to proceed for a defined time (e.g., 2 minutes).[13]

-

Causality: Amino acids themselves often lack a strong chromophore for UV detection. Derivatization attaches a molecule that absorbs strongly at a specific UV wavelength (e.g., 340 nm for OPA derivatives), enabling sensitive detection.[13]

-

-

HPLC System Configuration:

-

Injection and Elution: Inject a fixed volume (e.g., 50 µL) of the derivatized sample onto the column.[13] Elute the analytes using a gradient program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Causality: The reverse-phase column separates compounds based on hydrophobicity. The gradient elution ensures that both polar and non-polar compounds are eluted efficiently with good peak shape.

-

-

Data Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known standard. Quantify the amount of analyte by integrating the peak area and comparing it to the calibration curve generated from the standards.

Conclusion

N-Methyl-L-methionine represents a strategically important modification of a fundamental biological building block. While not a direct participant in natural metabolic pathways, its value to researchers, particularly in drug development, is significant. The introduction of the N-methyl group provides a powerful and well-established method for enhancing the proteolytic stability and modulating the conformational and pharmacokinetic properties of peptide-based therapeutics. A thorough understanding of its core chemical properties and the rationale behind its synthetic incorporation is essential for leveraging this unique amino acid derivative to its full potential in the design of next-generation pharmaceuticals.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6451891, N-methyl-L-methionine. PubChem. Retrieved from [Link]

-

Wikipedia. (2024). Methionine. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for N-Methyl-L-methionine (HMDB0255177). Retrieved from [Link]

-

Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805–7812. Retrieved from [Link]

-

Park, S., Johnson, J. M., & Lee, J. H. (2020). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging Cell, 19(9), e13212. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6137, L-Methionine. PubChem. Retrieved from [Link]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4947–4954. Retrieved from [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Retrieved from [Link]

-

Mindt, T. L., Tjetta, B., & Schibli, R. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12863. Retrieved from [Link]

-

Boggs, R. W., Rotruck, J. T., & Baker, D. H. (1976). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition, 106(9), 1252–1258. Retrieved from [Link]

-

Wikipedia. (2024). N-Formylmethionine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Methionine (CAS 63-68-3). Retrieved from [Link]

-

Darwin Nutrition. (2025). L-Methionine: benefits, dosage, contraindications. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind L-Methionine: Properties and Core Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind N-Acetyl-L-methionine: Properties and Applications. Retrieved from [Link]

-

Lowther, W. T., & Matthews, B. W. (2002). Methionine in and out of proteins: targets for drug design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1597(2), 158–167. Retrieved from [Link]

-

Nakayama, S., et al. (2020). Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 567–573. Retrieved from [Link]

-

SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Methionine. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). L-METHIONINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

NIST. (n.d.). L-Methionine, N-acetyl-. Retrieved from [Link]

Sources

- 1. N-methyl-L-methionine | C6H13NO2S | CID 6451891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-Methionine | 42537-72-4 [chemicalbook.com]

- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methionine - Wikipedia [en.wikipedia.org]

- 6. hmdb.ca [hmdb.ca]

- 7. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. darwin-nutrition.fr [darwin-nutrition.fr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Methionine | SIELC Technologies [sielc.com]

- 13. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-Depth Technical Guide to N-Methyl-L-methionine: Chemical Structure, Synthesis, and Applications

Abstract

N-Methyl-L-methionine is a derivative of the essential amino acid L-methionine, characterized by the methylation of its α-amino group. This modification has profound implications for its chemical properties and its utility in the fields of peptide synthesis and medicinal chemistry. N-methylation is a key strategy employed in drug development to enhance the pharmacokinetic profiles of peptide-based therapeutics, improving metabolic stability, membrane permeability, and, in some cases, modulating biological activity. This guide provides a comprehensive overview of the chemical structure of N-Methyl-L-methionine, details robust synthetic protocols for its preparation, and discusses its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

N-Methyl-L-methionine, systematically named (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid, is a non-proteinogenic α-amino acid.[1] The introduction of a methyl group to the nitrogen atom of the parent L-methionine molecule introduces several key changes. It increases the molecule's lipophilicity and sterically hinders the N-H bond, which would typically be involved in hydrogen bonding within peptide backbones.

The fundamental properties of N-Methyl-L-methionine are summarized below. It is important to note that while extensive experimental data for its precursor, L-methionine, is available, specific experimental values for N-Methyl-L-methionine are not widely published. The data presented are primarily computationally derived from authoritative chemical databases.

// Atom nodes C_alpha [label="Cα", pos="0,0!"]; C_carboxyl [label="C", pos="1.5,0.5!"]; O1_carboxyl [label="O", pos="2.3,-0.2!"]; O2_carboxyl [label="OH", pos="1.7,1.5!"]; N_amino [label="N", pos="-1.5,0.5!"]; H_amino [label="H", pos="-1.5,1.5!"]; C_methyl_amino [label="CH₃", pos="-2.5,0!"]; C_beta [label="CβH₂", pos="0,-1.5!"]; C_gamma [label="CγH₂", pos="-1,-2.5!"]; S_thioether [label="S", pos="0,-3.5!"]; C_methyl_thioether [label="CH₃", pos="-0.5,-4.8!"]; H_alpha [label="H", pos="-0.5,-0.5!"];

// Bonds C_alpha -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C_alpha -- N_amino; N_amino -- H_amino; N_amino -- C_methyl_amino; C_alpha -- C_beta; C_beta -- C_gamma; C_gamma -- S_thioether; S_thioether -- C_methyl_thioether; C_alpha -- H_alpha; } ` Caption: Chemical structure of N-Methyl-L-methionine.

Table 1: Physicochemical Properties of N-Methyl-L-methionine

| Property | Value | Source |

| CAS Number | 42537-72-4 | [1] |

| Molecular Formula | C₆H₁₃NO₂S | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| IUPAC Name | (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | [1] |

| Monoisotopic Mass | 163.066700 Da | [1] |

| XLogP3 (Computed) | -1.8 | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of N-Methyl-L-methionine

The synthesis of N-Methyl-L-methionine requires careful strategic consideration due to the multiple reactive sites in the parent molecule: the α-amino group, the carboxylic acid group, and the thioether side chain. Direct alkylation of L-methionine is non-selective and can lead to a mixture of N-methylated, N,N-dimethylated, and S-methylated products, along with esterification of the carboxyl group. Therefore, a robust synthesis relies on a protection-methylation-deprotection strategy.

The most authoritative and versatile method for this transformation proceeds via a 5-oxazolidinone intermediate.[2][3] This approach provides excellent control over mono-N-methylation and preserves the stereochemical integrity of the α-carbon.

Causality Behind the Oxazolidinone Strategy

The core principle of this strategy is the temporary cyclization of the molecule to shield the α-amino and carboxyl groups, allowing for a subsequent methylation reaction.

-

N-Protection: The synthesis begins with the protection of the α-amino group of L-methionine, typically with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at the nitrogen atom and activates the amino acid for the subsequent cyclization step. A protocol for Boc protection of L-methionine is well-documented.[4]

-

Oxazolidinone Formation: The N-protected methionine is then condensed with formaldehyde. Under acidic catalysis, the molecule cyclizes to form a 5-oxazolidinone ring. This heterocyclic intermediate effectively protects both the nitrogen and the carboxyl oxygen within a stable, five-membered ring structure.[2]

-

Reductive Cleavage: The key methylation step is achieved through the reductive cleavage of the oxazolidinone ring. A reducing agent, such as triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), attacks the ring.[3] The mechanism involves the formation of an acyliminium ion intermediate, which is then reduced by a hydride transfer from the silane. This process simultaneously opens the ring and installs a methyl group onto the nitrogen atom, yielding the N-protected, N-methylated amino acid.[5]

-

Deprotection: The final step is the removal of the initial N-protecting group (e.g., Boc or Cbz) to yield the final product, N-Methyl-L-methionine.

Experimental Protocol: Synthesis via Oxazolidinone Intermediate

This protocol is a representative procedure adapted from the general methods described by Aurelio et al. for the synthesis of N-methyl amino acids.[2][6]

Step 1: Synthesis of N-Boc-L-Methionine

-

Dissolve L-methionine (1 equivalent) in a 1:1 mixture of acetonitrile and water.

-

Add sodium hydroxide (approx. 1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, approx. 1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the acetonitrile via rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to ~2-3 using 1N HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-methionine as a viscous oil or solid.[4]

Step 2: Formation of the 5-Oxazolidinone Intermediate

-

Dissolve N-Boc-L-methionine (1 equivalent) and paraformaldehyde (approx. 1.5-2.0 equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it is formed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude oxazolidinone is often used directly in the next step without further purification.

Step 3: Reductive Cleavage to N-Boc-N-Methyl-L-Methionine

-

Dissolve the crude oxazolidinone intermediate (1 equivalent) in dichloromethane (DCM) or chloroform.

-

Add triethylsilane (Et₃SiH, approx. 2-3 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add trifluoroacetic acid (TFA, approx. 2-3 equivalents). Caution: The reaction can be exothermic.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting N-Boc-N-Methyl-L-methionine by flash column chromatography.

Step 4: Deprotection to N-Methyl-L-Methionine

-

Dissolve the purified N-Boc-N-Methyl-L-Methionine in a minimal amount of DCM.

-

Add an excess of TFA (typically a 1:1 v/v mixture of DCM:TFA).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove TFA and solvent.

-

The final product, N-Methyl-L-methionine, is typically obtained as its TFA salt and can be purified further by crystallization or ion-exchange chromatography.

Applications in Research and Drug Development

The primary application of N-Methyl-L-methionine is as a specialized building block in the synthesis of peptides. The incorporation of N-methylated amino acids into a peptide sequence is a powerful tool for modulating its pharmacological properties.[7]

-

Enhanced Proteolytic Stability: Proteases, the enzymes that degrade proteins and peptides, often recognize and cleave peptide bonds. The presence of an N-methyl group on the backbone nitrogen sterically hinders the approach of these enzymes, significantly increasing the peptide's resistance to degradation and thus extending its in vivo half-life.[7]

-

Improved Membrane Permeability and Oral Bioavailability: The N-methyl group disrupts the hydrogen-bonding network of the peptide backbone. This reduces the polarity of the molecule and can favor conformations that are more amenable to passive diffusion across cell membranes, a critical factor for improving the oral bioavailability of peptide drugs.

-

Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor or enzyme.[7]

-

Use in Solid-Phase Peptide Synthesis (SPPS): For incorporation into peptides, N-Methyl-L-methionine is typically used in its Fmoc-protected form (Fmoc-N-Me-Met-OH).[8] This derivative is a valuable reagent for automated and manual peptide synthesizers, allowing for the precise placement of the N-methylated residue within a custom peptide sequence.[9]

A critical consideration when using methionine derivatives in peptide synthesis is the potential for oxidation of the thioether side chain to methionine sulfoxide. During the final cleavage and deprotection step, which typically uses strong acids like TFA, scavengers such as 1,2-ethanedithiol (EDT) or specialized cleavage cocktails are often employed to prevent this side reaction.[5][7]

Conclusion

N-Methyl-L-methionine represents a strategically important modification of a fundamental biological building block. Its synthesis, while requiring a multi-step, protection-based strategy, is robust and well-established, with the 5-oxazolidinone pathway offering excellent control and efficiency. For researchers in drug discovery and peptide science, N-Methyl-L-methionine is an invaluable tool for rationally designing next-generation therapeutics with enhanced stability, bioavailability, and tailored biological activity.

References

-

Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667. [Link]

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethoxycarbonyl-N-methylamino acids. The Journal of Organic Chemistry, 48(1), 77-81. [Link]

-

Aurelio, L., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2000). The Facile Production of N-Methyl Amino Acids via Oxazolidinones. Australian Journal of Chemistry, 53(5), 425-431. [Link]

-

Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118–124. [Link]

-

PubChem. (n.d.). L-Methionine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. Retrieved January 21, 2026, from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-L-methionine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). N-acetyl-L-methionine. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved January 21, 2026, from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (1986). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2005). The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2023). Exploration of Diverse Interactions of l -Methionine in Aqueous Ionic Liquid Solutions: Insights from Experimental and Theoretical Studies. Retrieved January 21, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic letters, 25(16), 2823–2827. [Link]

Sources

- 1. Oxazolidinone synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC-L-Methionine CAS#: 2488-15-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An Investigator's Guide to a Putative Metabolite: Exploring the Biological Significance of N-Methyl-L-methionine

Preamble: Navigating the Known and the Unknown

In the vast and intricate landscape of cellular metabolism, while many pathways are well-documented, enigmatic molecules still emerge, challenging our understanding and beckoning scientific inquiry. N-Methyl-L-methionine (NMLM) is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of data on its natural occurrence and biological function. The Human Metabolome Database identifies N-Methyl-L-methionine not as a naturally occurring metabolite but as a compound present in individuals exposed to it, categorizing it within the human exposome.[1] This guide, therefore, deviates from a descriptive account of established roles. Instead, it serves as a technical and intellectual framework for the researcher, scientist, or drug development professional poised to investigate the potential existence, synthesis, and biological relevance of NMLM. We will proceed from the foundational principles of L-methionine metabolism and cellular methylation to provide the theoretical context and practical methodologies required to explore this scientific frontier.

Part 1: The Centrality of L-Methionine and the Genesis of Methylation

L-methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular function, indispensable for protein synthesis and the metabolic nexus of methylation.[2] Its significance extends beyond its role as a proteinogenic building block, serving as the direct precursor to S-adenosylmethionine (SAM), the universal methyl group donor in all cells.[3][4][5]

The Methionine Cycle: A Hub of Cellular Homeostasis

The metabolic fate of methionine is intricately linked to the methionine cycle, a critical pathway that governs the flow of methyl groups for a myriad of biochemical reactions. The cycle begins with the activation of methionine by adenosine triphosphate (ATP), a reaction catalyzed by methionine adenosyltransferase (MAT), to form SAM.[6][7][8] Following the donation of its methyl group in a transmethylation reaction, SAM is converted to S-adenosylhomocysteine (SAH).[6] SAH is subsequently hydrolyzed to homocysteine and adenosine.[6][9] Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.[6][9] This cyclical process ensures a continuous supply of methyl groups, essential for cellular integrity and function.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. nbinno.com [nbinno.com]

- 3. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collagensei.com [collagensei.com]

- 5. S-Adenosylmethionine | C15H22N6O5S | CID 34755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methionine - Wikipedia [en.wikipedia.org]

- 7. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

N-Methyl-L-methionine as a derivative of L-methionine

An In-Depth Technical Guide to N-Methyl-L-methionine as a Derivative of L-methionine

Authored by a Senior Application Scientist

Foreword: The Subtle Power of a Single Methyl Group

In the vast landscape of amino acid chemistry and its application in the life sciences, the modification of native structures often unlocks profound changes in biological activity and therapeutic potential. The addition of a simple methyl group to the alpha-amino function of L-methionine, yielding N-Methyl-L-methionine, is a prime example of such subtle yet powerful molecular engineering. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fascinating derivative. We will move beyond a superficial overview to explore the core chemical principles, synthesis strategies, biological implications, and practical applications of N-Methyl-L-methionine, providing a comprehensive resource grounded in scientific literature and practical experience.

Structural and Physicochemical Profile: N-Methyl-L-methionine vs. L-methionine

The foundational difference between L-methionine and its N-methylated counterpart lies in the substitution at the primary amine. This seemingly minor alteration has significant consequences for the molecule's steric hindrance, basicity, and its ability to participate in hydrogen bonding.

N-Methyl-L-methionine is chemically defined as a methyl-L-methionine where the methyl group is attached to the alpha-amino function.[1][2] This modification transforms the primary amine of L-methionine into a secondary amine in N-Methyl-L-methionine.

Comparative Physicochemical Data

A clear understanding of the distinct properties of these two molecules is crucial for their effective application in experimental settings. The following table summarizes their key physicochemical characteristics.

| Property | L-Methionine | N-Methyl-L-methionine | Data Source |

| Molecular Formula | C5H11NO2S | C6H13NO2S | PubChem[1][3] |

| Molecular Weight | 149.21 g/mol | 163.24 g/mol | PubChem[1][3] |

| IUPAC Name | (2S)-2-amino-4-(methylthio)butanoic acid | (2S)-2-(methylamino)-4-(methylthio)butanoic acid | PubChem[1][4] |

| CAS Number | 63-68-3 | 42537-72-4 | ChemicalBook, PubChem[1][2] |

| XLogP3 | -2.2 | -1.8 | PubChem[1] |

Synthesis of N-Methyl-L-methionine: Strategies and a Practical Protocol

The synthesis of N-methylated amino acids presents unique challenges, primarily centered around achieving mono-N-methylation while preventing di-N-methylation and racemization.[5] Several methods have been developed to address these challenges, with reductive amination and the use of protecting groups being common strategies.[5][6]

Overview of Synthetic Approaches

-

Reductive Amination: A prevalent method involves the reaction of the parent amino acid with formaldehyde in the presence of a reducing agent.[5] However, this approach can be harsh and may lead to over-methylation.

-

Alkylation of Protected Amino Acids: A more controlled method involves the protection of the amino group, followed by methylation with a reagent like methyl iodide, and subsequent deprotection.[6] The use of an o-nitrobenzenesulfonyl (o-NBS) group for activation followed by methylation is one such efficient solid-phase method.[5]

-

Via 5-Oxazolidinones: An elegant and efficient strategy for synthesizing N-methyl amino acids proceeds through the formation of an intermediate 5-oxazolidinone.[7] This method offers good control over the degree of methylation.

Experimental Workflow: Synthesis via Reductive Amination

The following diagram illustrates a generalized workflow for the synthesis of N-Methyl-L-methionine using a reductive amination approach.

Caption: A generalized workflow for the synthesis of N-Methyl-L-methionine.

Detailed Laboratory Protocol: Reductive N-Methylation of L-Methionine

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

L-Methionine

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve L-methionine in a suitable volume of aqueous methanol.

-

Formaldehyde Addition: Cool the solution in an ice bath and slowly add an equimolar amount of formaldehyde solution while stirring.

-

Reduction: Gradually add sodium borohydride to the reaction mixture in small portions, maintaining a low temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Acidification: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of hydrochloric acid until the pH is acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

-

Extraction and Purification: The aqueous residue can be washed with diethyl ether to remove any non-polar impurities. The crude N-Methyl-L-methionine can then be purified by crystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Significance and Mechanistic Insights

The N-methylation of amino acids is a naturally occurring modification that can profoundly impact the biological activity of peptides and proteins.[8] This modification is often introduced post-translationally by N-methyltransferase (NMT) enzymes.[8]

Role in Peptides and Proteins

The incorporation of N-methylated amino acids, including N-Methyl-L-methionine, into peptide chains can lead to several significant effects:

-

Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and stable peptide conformation.[9][10] This can be crucial for receptor binding and biological activity.

-

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[11]

-

Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the ability of a peptide to cross cell membranes.[11]

Relationship with L-Methionine Metabolism

L-methionine is a central player in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAMe).[4][12] SAMe is the universal methyl donor in a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[12]

The following diagram illustrates the central role of L-methionine in the methylation cycle.

Caption: The central role of L-methionine in the cellular methylation cycle.

While N-Methyl-L-methionine itself is not a direct intermediate in this core cycle, its existence as a modified amino acid highlights the importance of methylation in biological systems. The enzymatic machinery responsible for natural N-methylation utilizes SAMe as the methyl donor.[8]

Applications in Research and Drug Development

The unique properties of N-Methyl-L-methionine make it a valuable tool in various research and development endeavors.

Peptide and Peptidomimetic Design

The incorporation of N-Methyl-L-methionine into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[11][13]

Key Advantages in Drug Design:

-

Improved Pharmacokinetics: Increased stability and membrane permeability can lead to better oral bioavailability and a longer duration of action.[11]

-

Enhanced Potency and Selectivity: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.[11]

Analytical Standards and Research Tools

Fmoc-N-methyl-L-methionine is a commercially available derivative used as a building block in solid-phase peptide synthesis.[14] It also serves as an analytical standard for the quantification and characterization of peptides in various biological samples.[14]

Potential Therapeutic Applications

While research is ongoing, the unique properties of N-methylated amino acids suggest potential applications in various therapeutic areas. The ability to modulate the properties of bioactive peptides opens up possibilities for developing novel treatments for a wide range of diseases.

Analytical Methodologies

The detection and quantification of N-Methyl-L-methionine, particularly in complex biological matrices, require sensitive and specific analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives.[15][16]

-

Pre-column Derivatization: To enhance detection, especially with UV or fluorescence detectors, pre-column derivatization with reagents like o-phthalaldehyde (OPA) is often employed.[15]

-

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity, allowing for the accurate identification and quantification of N-Methyl-L-methionine even at low concentrations.[16]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of synthesized N-Methyl-L-methionine.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Conclusion and Future Perspectives

N-Methyl-L-methionine represents more than just a simple derivative of its parent amino acid. The strategic addition of a methyl group imparts a suite of desirable properties that are of significant interest to researchers in peptide chemistry, drug discovery, and molecular biology. As our understanding of the "methylome" and the subtle yet profound effects of methylation continues to grow, the importance of modified amino acids like N-Methyl-L-methionine is set to expand. Future research will likely focus on the development of more efficient and stereoselective synthesis methods, the exploration of its role in novel therapeutic peptides, and a deeper understanding of its metabolic fate and potential biological activities in its free form.

References

- N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. (n.d.). Research Explorer - The University of Manchester.

-

N-methyl-L-methionine | C6H13NO2S. (n.d.). PubChem. [Link]

-

The specific features of methionine biosynthesis and metabolism in plants. (n.d.). PubMed Central. [Link]

-

Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). PubMed. [Link]

-

Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Publications. [Link]

-

An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (n.d.). ACS Publications. [Link]

-

Current understanding of the regulation of methionine biosynthesis in plants. (n.d.). Journal of Experimental Botany | Oxford Academic. [Link]

-

Methionine. (n.d.). Wikipedia. [Link]

-

Synthetic Preparation of N-Methyl-?-amino Acids. (2025). ResearchGate. [Link]

-

ENZYMATIC SYNTHESIS OF THE METHYL GROUP OF METHIONINE. IX. TRANSMETHYLATION FROM S-ADENOSYLMETHIONINE AND 5-METHYLTETRAHYDROFOLATE TO 2-MERCAPTOETHANOL AND HOMOCYSTEINE. (1965). PubMed. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). [Link]

-

Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. [Link]

-

Enzymatic Synthesis of the Methyl Group of Methionine. (n.d.). ResearchGate. [Link]

-

Chemical Properties of L-Methionine (CAS 63-68-3). (n.d.). Cheméo. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. [Link]

-

The Science Behind L-Methionine: Properties and Core Applications. (n.d.). [Link]

-

L-Methionine | C5H11NO2S. (n.d.). PubChem. [Link]

-

What is the difference between L-Methionine and DL-Methionine? (2017). Quora. [Link]

-

Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]

-

What is Methionine used for? (2024). Patsnap Synapse. [Link]

-

Methionine (Met): An Essential Amino Acid to Never Forget. (2021). Optimus Medica. [Link]

-

L-METHIONINE – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

-

Analytical methods used for determination of L-methionine in fermentation broth. (n.d.). [Link]

-

The Science Behind N-Acetyl-L-methionine: Properties and Applications. (2026). [Link]

-

Showing metabocard for N-Methyl-L-methionine (HMDB0255177). (2021). Human Metabolome Database. [Link]

- New pharmaceutical methionine formulation. (n.d.).

-

Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. (n.d.). [Link]

-

Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. (n.d.). PMC. [Link]

Sources

- 1. N-methyl-L-methionine | C6H13NO2S | CID 6451891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-Methionine | 42537-72-4 [chemicalbook.com]

- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. What is Methionine used for? [synapse.patsnap.com]

- 13. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. tandfonline.com [tandfonline.com]

Discovery and natural occurrence of N-Methyl-L-methionine

An In-depth Technical Guide to the Discovery, Occurrence, and Significance of Methionine and its Derivatives

A Note on N-Methyl-L-methionine

Before delving into the extensive biology of L-methionine, it is crucial to address the status of N-Methyl-L-methionine. Current scientific understanding, as documented in comprehensive databases such as the Human Metabolome Database, indicates that N-Methyl-L-methionine is not a naturally occurring metabolite in biological systems.[1] It is classified as a compound belonging to the human exposome, meaning its presence in the body is a result of external exposure rather than endogenous synthesis.[1] Consequently, a guide focused on its "natural occurrence" would be contrary to the available evidence.

Given the likely interest of researchers and drug development professionals in the broader family of methionine compounds, this guide will instead provide an in-depth exploration of the parent molecule, L-methionine . L-methionine is a proteinogenic, essential amino acid with a central role in metabolism, biosynthesis, and cellular health. Understanding its discovery, natural distribution, and complex biochemical pathways is fundamental to numerous areas of life sciences and pharmaceutical development.

Discovery and Fundamental Importance

L-methionine was first isolated in 1921 by John Howard Mueller.[2] As an essential amino acid, it cannot be synthesized de novo by humans and other animals, making it a required component of their diet.[2] Its significance extends far beyond its role as a simple building block for proteins.[3][4] Methionine is a key player in critical metabolic pathways, serving as the immediate precursor to S-adenosyl-L-methionine (SAMe), the primary methyl group donor in all living organisms.[5][6][7] This function implicates methionine in the regulation of gene expression, the synthesis of neurotransmitters, and the maintenance of cellular membranes.[7][8]

Natural Occurrence and Dietary Sources

L-methionine is widely distributed in nature as a constituent of proteins. Its dietary sources are diverse, encompassing both animal and plant-based foods. The concentration of this essential amino acid varies significantly across different food items.

| Food Source | Typical L-methionine Content (mg per 100g) |

| Beef (cooked) | ~900-1100 |

| Fish (e.g., Tuna, cooked) | ~800-1000 |

| Cheese (e.g., Parmesan) | ~950 |

| Eggs (whole) | ~300-400 |

| Soybeans (cooked) | ~500-600 |

| Brazil Nuts | ~1000-1100 |

| Sesame Seeds | ~500-600 |

| Wheat (whole) | ~150-200 |

| Rice (brown, cooked) | ~80 |

| Apples | ~2 |

Note: These values are approximate and can vary based on preparation methods and specific product types.

In some plants, a derivative of methionine, S-methylmethionine (SMM), serves as a primary molecule for the transport of reduced sulfur between different organs.[9]

Biosynthesis of L-Methionine in Plants and Microorganisms

While animals must obtain methionine from their diet, plants and microorganisms synthesize it de novo. This process is part of the aspartate family of amino acid biosynthesis, which also produces threonine and lysine.[2][10] The carbon backbone of methionine is derived from aspartic acid, the sulfur atom typically from cysteine, and the terminal methyl group from the folate pathway.[10][11]

The biosynthetic pathway can be visualized as a multi-step enzymatic process:

Caption: De novo biosynthesis of L-methionine in plants and microorganisms.

A novel biosynthetic route has also been discovered in Streptomyces bacteria, involving the genes metM and metO, which utilize O-phospho-L-homoserine to produce L-homocysteine, bypassing the canonical pathway.[5][6]

Central Metabolic Roles of L-Methionine

The metabolic importance of L-methionine is primarily channeled through its conversion to S-adenosyl-L-methionine (SAMe). This activation, catalyzed by methionine adenosyltransferase, prepares the methyl group for transfer to a vast array of acceptor molecules.[2][7]

Caption: The central role of L-methionine in the methylation and transsulfuration pathways.

The key pathways involving methionine are:

-

Protein Synthesis : As a proteinogenic amino acid, it is incorporated into polypeptide chains. The codon AUG, which codes for methionine, also serves as the most common start codon, initiating mRNA translation.[2]

-

Methylation Cycle : Methionine is converted to SAMe, which donates a methyl group in countless biochemical reactions, and is subsequently regenerated from homocysteine.[2][7]

-

Transsulfuration Pathway : Homocysteine can be irreversibly converted to cysteine, which is a precursor to the major intracellular antioxidant, glutathione.[4][7]

-

Polyamine Synthesis : In plants and other organisms, SAMe is a precursor for the synthesis of polyamines, which are essential for cell growth and development.[11]

Analytical Methodologies for L-Methionine Quantification

Accurate quantification of L-methionine is critical for research, food science, and clinical diagnostics. Several analytical techniques are employed, each with specific advantages and applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of amino acids, including methionine.

Protocol: HPLC with UV Detection [12]

-

Sample Preparation : Protein-containing samples are typically hydrolyzed to release free amino acids. For serum or fermentation broth, samples may be deproteinized using an acid like trichloroacetic acid, followed by centrifugation.[13]

-

Derivatization (Optional but common) : To enhance UV detection, amino acids are often derivatized. A common agent is 4-fluoro-7-nitrobenzofurazan (NBD-F), which reacts with the primary amine group.[13]

-

Mix 150 µL of the sample solution with 150 µL of a reaction buffer (e.g., 100 mM potassium borate, pH 8.0).

-

Add 100 µL of 100 mM NBD-F solution.

-

Heat the mixture at 60°C for 2 minutes.

-

Stop the reaction by adding 400 µL of 40 mM HCl.[13]

-

-

Chromatographic Separation :

-

Detection :

-

Detector : UV detector set to 200 nm for underivatized methionine or the appropriate wavelength for the chosen derivatizing agent.[12]

-

Quantification : The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of L-methionine.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex matrices.

Protocol: GC-MS with Aqueous Derivatization [14]

-

Sample Preparation : Similar to HPLC, samples must be prepared to isolate the analyte.

-

Derivatization : Since methionine is non-volatile, derivatization is mandatory for GC analysis. A modern approach uses triethyloxonium salts in an aqueous medium, which is a greener alternative to traditional silylating agents.[14] This is a one-pot reaction where the sample is mixed directly with the reagents.

-

GC Separation :

-

Column : A capillary column suitable for amino acid analysis (e.g., a mid-polarity phase).

-

Injection : The derivatized sample is injected into the GC inlet.

-

Temperature Program : A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.

-

-

MS Detection :

-

Ionization : Electron ionization (EI) is commonly used.

-

Analysis : The mass spectrometer separates and detects the characteristic fragment ions of the derivatized methionine, allowing for highly specific quantification.

-

Conclusion

L-methionine is an indispensable amino acid whose importance is woven into the fabric of cellular life. From its fundamental role in initiating protein synthesis to its central position in the global methylation cycle, the influence of methionine is profound. While N-Methyl-L-methionine remains a compound of the exposome, the study of its parent molecule, L-methionine, continues to provide critical insights for researchers, scientists, and drug development professionals. A thorough understanding of its biosynthesis, metabolism, and analytical detection is essential for advancements in nutrition, medicine, and biotechnology.

References

-

Human Metabolome Database. (2021). Metabocard for N-Methyl-L-methionine (HMDB0255177). Retrieved from [Link]

-

Mori, S., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Journal of Biological Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Methionine. Retrieved from [Link]

-

Mori, S., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. National Institutes of Health. Retrieved from [Link]

-

Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. PNAS. Retrieved from [Link]

-

Amir, R. (2010). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany. Retrieved from [Link]

-

Campanella, B. (2024). Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview. LCGC International. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]

-

Esaki, N., et al. (2021). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Taylor & Francis Online. Retrieved from [Link]

-

Ables, G. P. (2021). Physiological and Molecular Mechanisms of Methionine Restriction. National Institutes of Health. Retrieved from [Link]

-

Wen, C., et al. (2014). Analytical methods used for determination of L-methionine in fermentation broth. ResearchGate. Retrieved from [Link]

-

Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Royal Society of Chemistry. Retrieved from [Link]

-

Torstensen, B. E., et al. (2023). Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451891, N-methyl-L-methionine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring L-Methionine: Benefits, Sources, and Importance in Your Diet. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological and Molecular Mechanisms of Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis, Analysis, and Biological Significance of N-Methyl-L-Methionine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of N-methylated amino acids into peptides represents a paramount advancement in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of N-Methyl-L-methionine, a modification that significantly influences the conformational dynamics, metabolic stability, and therapeutic potential of peptides. We will delve into the core principles of its synthesis, analytical characterization, and the profound biological implications of its inclusion in peptide-based therapeutics. This document serves as a detailed resource for researchers aiming to harness the power of N-methylation to overcome the inherent pharmacokinetic challenges of peptide drug candidates.

Introduction: The Rationale for N-Methylation of Peptides

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and limited cell permeability. A key strategy to surmount these obstacles is the incorporation of N-methylated amino acids. The substitution of a peptide bond's amide proton with a methyl group, as in N-Methyl-L-methionine, induces significant alterations to the peptide's physicochemical and biological properties. This modification can enhance resistance to proteolytic degradation by sterically shielding the peptide backbone from enzymatic attack. Furthermore, N-methylation imposes conformational constraints, which can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity for its target. This modification also increases lipophilicity and can disrupt internal hydrogen bonding, often leading to improved cell permeability and oral bioavailability.

The Chemistry of N-Methyl-L-Methionine: Synthesis and Incorporation

The journey of integrating N-Methyl-L-methionine into a peptide chain begins with its synthesis and subsequent incorporation during solid-phase peptide synthesis (SPPS).

Synthesis of N-Methyl-L-Methionine

The synthesis of N-Methyl-L-methionine for peptide synthesis requires protection of the carboxylic acid and the introduction of a temporary protecting group on the N-terminus that is compatible with peptide synthesis, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group. A common route involves the reductive amination of the corresponding N-protected amino acid.

Alternatively, on-resin N-methylation of a methionine residue within a peptide sequence offers a streamlined approach. This method involves the protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate, and subsequent deprotection of the o-NBS group.

Experimental Protocol: On-Resin N-methylation of a Methionine Residue

Objective: To introduce a methyl group to the N-terminal of a methionine residue on a solid support.

Materials:

-

Peptide-resin with an N-terminal methionine residue

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIEA)

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Sulfonylation:

-

Wash the resin with DCM (3x).

-

Prepare a solution of o-NBS-Cl (4 eq) and collidine (10 eq) in DMF.

-

Add the solution to the resin and shake for 1-2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Methylation:

-

Prepare a solution of DBU (5 eq) in DMF.

-

Add the DBU solution to the resin and shake for 5 minutes.

-

Add dimethyl sulfate (10 eq) and continue shaking for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Desulfonylation:

-

Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.

-

Add the solution to the resin and shake for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Confirmation: Cleave a small amount of peptide from the resin and analyze by mass spectrometry to confirm successful methylation.

Incorporation of N-Methyl-L-Methionine into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Specialized coupling reagents and optimized protocols are necessary to achieve high yields.

Experimental Protocol: Solid-Phase Peptide Synthesis with N-Methyl-L-Methionine [1]

Objective: To incorporate an Fmoc-N-Methyl-L-methionine residue into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-N-Methyl-L-methionine

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Activation of Fmoc-N-Methyl-L-Methionine: In a separate vessel, dissolve Fmoc-N-Methyl-L-methionine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Repeat: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.

Analytical Characterization of N-Methyl-L-Methionine Containing Peptides

Accurate characterization of N-methylated peptides is crucial to confirm the success of the synthesis and to understand the impact of the modification. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical tools employed.

HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is used to purify and assess the purity of N-methylated peptides. The introduction of the methyl group increases the hydrophobicity of the peptide, typically resulting in a longer retention time on a C18 column compared to its non-methylated counterpart.

Experimental Protocol: RP-HPLC Analysis of N-Methylated Peptides

Objective: To analyze the purity and retention time of an N-methylated peptide.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water).

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Run a linear gradient from low to high concentration of Solvent B over 30-60 minutes.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Data Analysis: Integrate the peak areas to determine the purity of the peptide. Compare the retention time to the non-methylated analog.

Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming the molecular weight of the N-methylated peptide and for sequencing. The mass of an N-methylated residue is 14.01565 Da higher than its non-methylated counterpart. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), are used to fragment the peptide and determine the location of the N-methylation.

Biological Implications and Functional Advantages

The incorporation of N-Methyl-L-methionine into peptides can profoundly impact their biological properties.

Enhanced Proteolytic Stability

N-methylation of the peptide backbone provides steric hindrance that can significantly reduce the rate of enzymatic degradation by proteases. This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

| Peptide Sequence | Modification | Half-life in Human Serum (hours) |

| Angiotensin II | None | < 1 |

| [Sar1]-Angiotensin II | N-methylation of Ala1 | > 24 |

| Substance P | None | ~ 0.5 |

| [N-Me-Phe8]-Substance P | N-methylation of Phe8 | ~ 8 |

Table 1: Comparative stability of N-methylated and non-methylated peptides. Data is illustrative and compiled from various literature sources.

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone by favoring a trans conformation of the N-methylated amide bond. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Somatostatin-14 | SSTR2 | 0.5 |

| [N-Me-Ala5]-Somatostatin-14 | SSTR2 | 0.1 |

| Endomorphin-1 | µ-Opioid Receptor | 1.2 |

| [N-Me-Tyr1]-Endomorphin-1 | µ-Opioid Receptor | 0.3 |

Table 2: Impact of N-methylation on receptor binding affinity. Data is illustrative and compiled from various literature sources.

Enzymatic N-Methylation: A Biological Perspective

While the focus of this guide is primarily on synthetic N-methylation for therapeutic development, it is important to acknowledge the biological context of this modification. N-terminal methyltransferases (NTMTs) are enzymes that catalyze the methylation of the α-amino group of the N-terminal residue of a protein after the initial methionine has been cleaved.

The substrate specificity of NTMTs is an area of active research. While a canonical recognition motif has been identified, studies have shown that these enzymes can have a broader substrate scope. The enzymatic N-methylation of a methionine residue at the N-terminus of a protein is a plausible biological event, though less common than N-methylation of other residues like proline or alanine.

Catabolism of N-Methylated Peptides

While N-methylation significantly enhances resistance to many common proteases, it does not confer complete proteolytic immunity. The susceptibility of an N-methylated peptide bond to cleavage is dependent on the specific protease and the surrounding amino acid sequence. Some proteases, particularly those with broader substrate specificity, may still be able to slowly hydrolyze these modified bonds. The in vivo catabolism of N-methylated peptides is a complex process involving a combination of limited proteolytic degradation and renal clearance. Further research is needed to fully elucidate the specific enzymes and pathways involved in the breakdown of these modified peptides.

Conclusion and Future Directions

The incorporation of N-Methyl-L-methionine is a powerful tool in the arsenal of the peptide medicinal chemist. The ability to enhance metabolic stability, control conformation, and improve cell permeability makes this modification a cornerstone of modern peptide drug design. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to effectively utilize N-methylation in their own drug discovery and development programs.

Future research will likely focus on the development of novel and more efficient methods for the synthesis of N-methylated peptides, a deeper understanding of the enzymatic machinery involved in protein N-methylation, and a more comprehensive characterization of the metabolic fate of N-methylated peptide drugs. As our understanding of the intricate interplay between peptide structure and function continues to grow, the strategic application of modifications like N-methylation will undoubtedly lead to the development of the next generation of highly effective and bioavailable peptide therapeutics.

Visualizations

Workflow for the Synthesis and Analysis of an N-Methyl-L-Methionine Containing Peptide

Caption: Workflow for the synthesis and analysis of an N-Methyl-L-Methionine containing peptide.

Enzymatic N-Terminal Methylation Pathway

Caption: Enzymatic N-Terminal Methylation Pathway.

References

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.

- Teixidó, M., Albericio, F., & Giralt, E. (2005). The role of N-methylation in the transport of peptides across the blood-brain barrier. Journal of Peptide Research, 65(2), 153-166.

- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of peptides and proteins: a new tool in protein engineering. Current protein & peptide science, 5(2), 119-130.

- Toogood, P. L. (2002). Inhibition of protein-protein association by small molecules: a structural perspective. Journal of medicinal chemistry, 45(8), 1543-1558.

- Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Coupling of N-methylated amino acids with PyBroP and PyCloP. Tetrahedron Letters, 32(17), 1967-1970.

- Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988). Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator.